
2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two methoxy groups at positions 2 and 6, a methylsulfanyl group at position 5, and an amine group at position 4 on the pyrimidine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of 4,6-dihydroxy-2-methylthio pyrimidine with phosphorus oxychloride under nitrogen protection. The resulting product is then treated with sodium methoxide in methanol to yield 4,6-dimethoxy-2-methylthio pyrimidine. This intermediate is further oxidized using hydrogen peroxide in the presence of a catalyst to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium methoxide, potassium carbonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Substitution: Various substituted pyrimidine derivatives.
Reduction: Reduced forms of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
- 2-Methanesulfonyl-4,6-dimethoxypyrimidine
- 2-Amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
89587-78-0 |
|---|---|
Fórmula molecular |
C7H11N3O2S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
2,6-dimethoxy-5-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3O2S/c1-11-6-4(13-3)5(8)9-7(10-6)12-2/h1-3H3,(H2,8,9,10) |
Clave InChI |
RBMDIALURBOXGV-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=C1SC)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



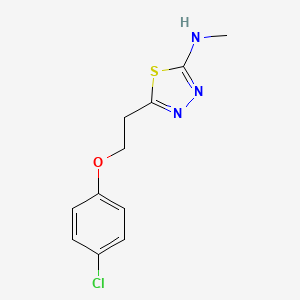
![3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B12917329.png)
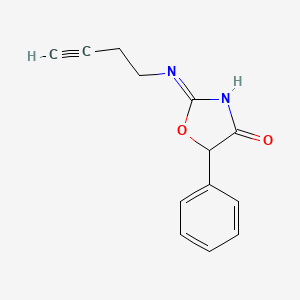

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol](/img/structure/B12917346.png)
![3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one](/img/structure/B12917349.png)
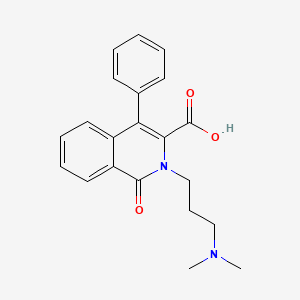
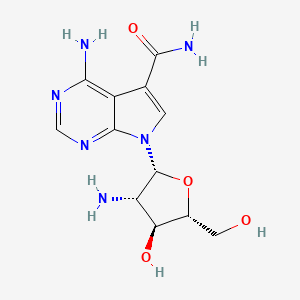
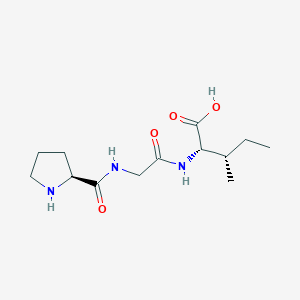
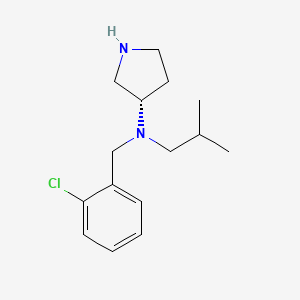
![1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12917391.png)


